molecular formula C14H8Br2 B139309 9,10-Dibromoanthracene CAS No. 523-27-3

9,10-Dibromoanthracene

Cat. No.: B139309
CAS No.: 523-27-3
M. Wt: 336.02 g/mol
InChI Key: BRUOAURMAFDGLP-UHFFFAOYSA-N
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Description

9,10-Dibromoanthracene is an organic chemical compound that belongs to the class of anthracenes, which are polycyclic aromatic hydrocarbons. This compound is characterized by the presence of two bromine atoms substituted at the 9th and 10th positions of the anthracene ring. It was first synthesized in 1923 by Ian Heilbron and John Heaton

Preparation Methods

Synthetic Routes and Reaction Conditions: 9,10-Dibromoanthracene is typically synthesized through the bromination of anthracene. The reaction is carried out at room temperature using carbon tetrachloride as a solvent. The process involves adding bromine to anthracene, resulting in a reaction that takes approximately half an hour. The yield of this reaction is reported to be between 83-88% .

Industrial Production Methods: While specific industrial production methods are not extensively documented, the bromination process described above can be scaled up for industrial purposes. The use of carbon tetrachloride as a solvent and bromine as the brominating agent remains consistent in larger-scale productions.

Types of Reactions:

    Substitution Reactions: this compound can undergo substitution reactions where the bromine atoms are replaced by other substituents.

    Reduction Reactions: The compound can be reduced to form 9,10-dihydroanthracene derivatives.

    Oxidation Reactions: Oxidation of this compound can lead to the formation of anthraquinone derivatives.

Common Reagents and Conditions:

    Suzuki Coupling: Utilizes palladium catalysts and boronic acids.

    Stille Coupling: Employs tin reagents and palladium catalysts.

    Reduction: Typically involves hydrogenation using catalysts like palladium on carbon.

    Oxidation: Often uses oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products:

    Substitution Products: Various substituted anthracenes depending on the reagents used.

    Reduction Products: 9,10-Dihydroanthracene derivatives.

    Oxidation Products: Anthraquinone derivatives.

Scientific Research Applications

Organic Synthesis

Building Block for Semiconducting Materials

DBA serves as a crucial building block in the synthesis of semiconducting molecules and polymers. Its brominated sites facilitate C-C bond formation through reactions such as Stille and Suzuki coupling, which are essential for developing organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells . The symmetrical nature of DBA allows for the construction of complex conjugated systems that enhance electronic properties.

Case Study: Synthesis of Conducting Polymers

In a study focused on synthesizing conducting polymers, DBA was utilized to create water-soluble chiral polymer complexes. The incorporation of DBA into these complexes improved the solubility and conductivity of the resulting materials, showcasing its utility in developing advanced polymeric systems for electronic applications .

Photonics and Fluorescence

Fluorescent Probes

DBA has been investigated as a fluorescent probe in various applications. A kinetic study demonstrated that DBA could sensitize fluorescence when energy is transferred from triplet ketones. This property is particularly useful in bioimaging and sensing applications, where fluorescence intensity can be modulated by environmental conditions .

Aggregation-Induced Emission (AIE)

Research has also highlighted DBA's role in aggregation-induced emission (AIE) compounds. By modifying DBA with different heterocyclic rings at the 9,10 positions, researchers developed new AIE-active compounds with enhanced bioimaging capabilities. These modifications not only expanded the library of anthracene derivatives but also improved their photophysical properties .

Material Science

Mechanical Properties

DBA exhibits unique mechanical properties due to its anisotropic nature. Studies have shown that single crystals of DBA display a Poisson effect, indicating potential applications in flexible electronics where materials must withstand mechanical deformation without losing functionality .

Case Study: Crystal Structure Analysis

The crystal structure of DBA has been redetermined to better understand its physical properties. This structural insight aids in predicting how DBA can be utilized in various applications, including electronic devices and sensors .

Data Summary Table

Application AreaSpecific Use CaseKey Findings
Organic SynthesisBuilding block for semiconductorsFacilitates C-C bond formation in polymers
Conducting PolymersSynthesis of chiral polymer complexesImproved solubility and conductivity
PhotonicsFluorescent probesSensitization through energy transfer
AIE CompoundsBioimaging agentsEnhanced photophysical properties
Material ScienceMechanical propertiesAnisotropic behavior beneficial for flexible electronics

Mechanism of Action

The mechanism of action of 9,10-Dibromoanthracene primarily involves its ability to undergo various chemical reactions due to the presence of bromine atoms. These bromine atoms can be selectively removed or substituted, allowing the compound to participate in a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied. For example, in photophysical applications, the compound’s ability to emit light upon excitation is a key mechanism .

Comparison with Similar Compounds

Biological Activity

9,10-Dibromoanthracene (DBA) is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention due to its unique photophysical properties and potential applications in various fields, including organic electronics and biological research. This article explores the biological activity of DBA, focusing on its interactions at the molecular level, toxicity, and potential therapeutic applications.

  • Chemical Formula : C₁₄H₈Br₂
  • Molecular Weight : 304.02 g/mol
  • CAS Number : 68226-29-1

Biological Activity Overview

DBA exhibits notable biological activity, particularly in the context of fluorescence and energy transfer processes. Research indicates that DBA can act as a sensitizer in photophysical applications, where it participates in energy transfer mechanisms that are essential for various biochemical processes.

Photophysical Properties

DBA displays significant fluorescence properties, which are influenced by its structural characteristics. The compound's ability to undergo triplet-triplet annihilation (TTA) makes it a candidate for applications in organic light-emitting diodes (OLEDs) and solar energy conversion systems.

Property Value
Fluorescence Quantum Yield (Φf\Phi_f )Approximately 0.3
Triplet Lifetime (τt\tau_t )~0.35 ms
Absorption Maximum (λ)~300 nm

Toxicity and Safety

Despite its promising applications, DBA poses certain health risks. It is classified as a skin irritant (H315) and can cause serious eye irritation (H319) . Understanding these hazards is crucial for safe handling and application in research settings.

Energy Transfer Mechanisms

A study by Catalani and Wilson (2002) examined the energy transfer from triplet acetophenones to DBA, highlighting the role of its excited states in facilitating energy transfer processes. The findings suggest that DBA can enhance fluorescence efficiency when used in conjunction with other compounds, making it valuable for applications in photonics .

Synthesis and Reactivity

Research has demonstrated the use of DBA in various synthetic pathways, such as Heck coupling reactions. These reactions produce highly reactive intermediates that can be utilized in further chemical transformations . The reactivity of DBA under different conditions showcases its versatility as a building block in organic synthesis.

Photophysical Characterization

A comprehensive study on the photophysical properties of DBA revealed that it maintains a high degree of stability under UV irradiation while exhibiting efficient fluorescence emission. The study also noted that substituents at the 9 and 10 positions significantly influence the fluorescence quantum yield and absorption characteristics .

Applications in Organic Electronics

DBA has been explored as a component in OLEDs due to its favorable electronic properties. Its ability to participate in TTA allows for enhanced light emission efficiency, making it a promising candidate for next-generation display technologies .

Q & A

Q. What are the standard synthetic methods for preparing 9,10-Dibromoanthracene in laboratory settings?

Basic
The most common method involves bromination of anthracene using molecular bromine (Br₂) in solvents like carbon tetrachloride or dichloromethane. Traditional protocols achieve 83–88% yield at room temperature . An improved method employs bromodimethylsulfonium bromide (BDMS) as a brominating agent under mild conditions, yielding 96% with simplified purification . For large-scale synthesis (100 g), BDMS avoids volatile Br₂ and reduces toxicity risks .

Q. How should researchers handle and store this compound to ensure safety and stability?

Basic

  • Handling : Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of dust or vapors .
  • Storage : Keep in sealed containers at room temperature, away from light and oxidizers. Ensure ventilation to prevent accumulation of toxic HBr gas released during degradation .

Q. What spectroscopic techniques are recommended for characterizing this compound?

Basic

  • ¹H NMR : Peaks at δ 8.60 (4H) and 7.66 (4H) confirm aromatic protons .
  • X-ray crystallography : Resolves crystal structure (e.g., planar anthracene core with Br at positions 9 and 10) .
  • Mass spectrometry : Molecular ion peak at m/z 336.02 (C₁₄H₈Br₂) .

Q. How can researchers address discrepancies in reported melting points (e.g., 220–225°C vs 226°C)?

Advanced
Variations arise from purity differences or crystallization solvents. To resolve:

  • Purify via column chromatography (DCM/hexane) or recrystallization (hot toluene) .
  • Validate purity using HPLC or differential scanning calorimetry (DSC).
  • Calibrate melting point apparatus with standard references .

Q. What strategies optimize regioselective functionalization of this compound for asymmetric derivatives?

Advanced

  • Suzuki coupling : Replace one Br with aryl/heteroaryl groups using Pd(PPh₃)₄ catalyst (e.g., 4-methoxyphenyl boronic acid, 58% yield) .
  • Heck coupling : Introduce vinyl groups via palladium-catalyzed cross-coupling (e.g., phenothiazine derivatives, 54% yield) .
  • Control selectivity using steric/electronic directing groups and inert atmospheres .

Q. What experimental approaches enable real-time observation of bond-breaking dynamics in this compound?

Advanced

  • STM/AFM : Apply voltage pulses (2–3 V) to cleave C–Br bonds, generating radicals and intermediates. Reverse reactions using tailored pulse sequences .
  • Monitor intermediates via in situ spectroscopy (UV-Vis, EPR) .

Q. How to resolve contradictions in bromination efficiencies using different catalysts?

Advanced

  • BDMS vs Br₂ : BDMS provides higher yields (96%) and avoids Br₂’s volatility but requires gas traps for HBr .
  • ZnBr₂/NaBiO₃ : Offers faster kinetics but lower selectivity .
  • Compare reaction kinetics (TLC monitoring) and byproduct profiles (GC-MS) .

Q. What purification methods ensure high-purity this compound for photophysical studies?

Methodological

  • Column chromatography : Use silica gel with DCM/hexane gradients (4–32% DCM) .
  • Recrystallization : Dissolve in hot toluene, filter, and cool to −20°C for needle-like crystals .
  • Sublimation : Purify via vacuum sublimation (180–200°C) to remove non-volatile impurities .

Q. How does this compound’s electronic structure influence its reactivity?

Advanced
The electron-withdrawing Br groups create an electron-deficient aromatic system, enhancing electrophilic substitution at positions 1, 4, and 5 . This facilitates cross-coupling reactions (e.g., Suzuki) but reduces nucleophilic attack susceptibility .

Q. What are the best practices for analyzing environmental impacts in aquatic toxicity studies?

Methodological

  • Follow OECD Test Guideline 201: Expose Daphnia magna to 0.1–10 mg/L solutions for 48-hour LC₅₀ determination .
  • Quantify bioaccumulation potential using log Kₒw (calculated as 5.8) and monitor degradation via HPLC .
  • Dispose of waste via certified incineration to prevent aquatic contamination .

Properties

IUPAC Name

9,10-dibromoanthracene
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InChI

InChI=1S/C14H8Br2/c15-13-9-5-1-2-6-10(9)14(16)12-8-4-3-7-11(12)13/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

BRUOAURMAFDGLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C14H8Br2
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DSSTOX Substance ID

DTXSID5049312
Record name 9,10-Dibromoanthracene
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Molecular Weight

336.02 g/mol
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Physical Description

Yellow solid; [Merck Index]
Record name 9,10-Dibromoanthracene
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CAS No.

523-27-3
Record name 9,10-Dibromoanthracene
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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